4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H4FNO5 |
|---|---|
Molecular Weight |
225.13 g/mol |
IUPAC Name |
4-fluoro-7-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13) |
InChI Key |
NENHFVKPNQXRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis Using Halogenated Precursors and Catalysis
One common approach involves starting from halogenated benzofuran derivatives, such as 5-bromo-2-furoic acid, which undergo palladium-catalyzed cross-coupling reactions with fluorinated arylboronic acids to introduce the fluorine substituent. For example, a Suzuki-Miyaura coupling can be employed using Pd(dtbpf)Cl2 as the catalyst, triethylamine as the base, and an inert atmosphere to facilitate the reaction.
Nitration of Benzofuran Derivatives
Nitration to introduce the nitro group at the 7-position is typically performed using a mixture of nitric acid and acetic acid under controlled temperature conditions (40–45 °C). The reaction mixture is agitated and then cooled to precipitate the nitro-substituted product.
This step requires careful temperature control to avoid over-nitration or decomposition.
Oxidation and Carboxylation Steps
In some synthetic routes, oxidation of methyl or other substituents on the benzofuran ring to carboxylic acid groups is achieved using catalytic systems such as metalloporphyrins (e.g., tetrakis(o-chlorophenyl)iron porphyrin) under oxygen pressure in the presence of potassium hydroxide and ethanol solvent at elevated temperatures (around 130 °C).
This method can be adapted for the preparation of carboxylic acid functionalities on benzofuran rings.
- The use of palladium catalysts with appropriate ligands is critical for efficient fluorine incorporation without affecting other sensitive groups.
- Nitration conditions must be optimized to prevent over-nitration or ring degradation; mild temperatures and controlled acid concentrations are essential.
- Oxidation yields for carboxylation can be low; alternative oxidants or reaction conditions may improve efficiency but require further research.
- Continuous flow reactors have been suggested for industrial scale-up to improve reaction control and product consistency.
The preparation of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid involves a combination of advanced organic synthesis techniques including palladium-catalyzed cross-coupling for fluorination, controlled nitration, and catalytic oxidation for carboxylation. Each step demands precise control of reaction conditions to maximize yield and purity. Current literature and industrial practices emphasize multi-step synthesis with potential for continuous flow processing to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-fluoro-7-aminobenzo[b]furan-2-carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-fluoro-7-aminobenzo[b]furan-2-carboxylic acid and other substituted benzofurans .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the significant applications of 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit promising activity against noroviruses. For instance, a study on heterocyclic carboxamide derivatives demonstrated that halogen substitutions, including fluorine, enhance antiviral efficacy against norovirus, suggesting that this compound could be a candidate for further investigation in antiviral drug development .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the benzothiazole scaffold for antiviral activity. The study found that compounds with multiple halogen substitutions showed significantly higher potency against noroviruses, indicating that this compound could be optimized for enhanced antiviral properties through further chemical modifications .
Analytical Chemistry
Fluorescent Tagging Reagent
This compound can serve as a fluorescent tagging reagent in analytical chemistry. Its ability to form stable fluorescent derivatives makes it suitable for the derivatization of amines and amino acids, enhancing detection limits in high-performance liquid chromatography (HPLC) applications. This method is particularly useful for analyzing low concentrations of biomolecules in complex samples such as human plasma .
Data Table: Derivatization Conditions and Outcomes
| Reagent | Target Molecules | Detection Method | Outcome |
|---|---|---|---|
| This compound | Amines and Amino Acids | HPLC with fluorimetric detection | High sensitivity and specificity |
| NBD-Cl | Amines | HPLC | Formation of highly fluorescent derivatives |
Materials Science
Development of Fluorescent Nanoparticles
In materials science, this compound may contribute to the design of fluorescent nanoparticles. These nanoparticles can be utilized in bioimaging and diagnostics due to their enhanced fluorescence properties. The synthesis of NBD-tagged compounds has opened avenues for creating libraries of fluorescent materials that can be tailored for specific applications in biological imaging .
Mechanism of Action
The mechanism of action of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Structural Analogs with Benzo-Fused Heterocycles
Table 1: Key Structural Analogs
Key Observations :
- Electron-withdrawing vs. donating groups : The nitro group in the target compound increases acidity (pKa ~2–3) compared to methyl-substituted indole derivatives (pKa ~4–5).
- Core heteroatom : Thiophene analogs (e.g., 7-fluorobenzo[b]thiophene-2-carboxylic acid) exhibit higher lipophilicity (clogP +0.5–1.0) than furan derivatives due to sulfur’s polarizability .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on logP and Bioactivity
*Calculated using Hansch method or software tools.
Key Trends :
- Nitro groups: Increase clogP (e.g., +0.5 vs.
- Amide vs. carboxylic acid : Amide derivatives (e.g., F4) show higher clogP and activity due to improved cellular uptake .
Biological Activity
4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a nitro group and a fluorine atom, which are known to enhance biological activity through various mechanisms. The presence of these functional groups can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-F-7-NB | Staphylococcus aureus | 32 | |
| 4-F-7-NB | Escherichia coli | 16 | |
| 4-F-7-NB | Pseudomonas aeruginosa | 64 |
The minimal inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, especially against E. coli, which is critical given the rise of antibiotic-resistant strains.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies show promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
The IC50 values suggest that the compound is effective in inhibiting cell proliferation in these cancer types, indicating potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. Studies indicate that it may induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. The compound demonstrated significant biofilm inhibition compared to standard treatments, suggesting its potential use in treating biofilm-associated infections .
- Anticancer Research : In a recent investigation into its anticancer properties, researchers found that treatment with this compound led to a dose-dependent decrease in viability of HeLa cells, with accompanying changes in cell cycle distribution .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential nitration and fluorination steps. For example:
Nitration : Introduce the nitro group at position 7 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Fluorination : Replace a halogen (e.g., chlorine) at position 4 with fluorine via nucleophilic aromatic substitution (SNAr) using KF in polar aprotic solvents like DMF at 80–100°C .
Carboxylic Acid Activation : The 2-carboxylic acid group can be introduced via oxidation of a methyl group or hydrolysis of a nitrile intermediate.
Key Considerations : Monitor regioselectivity using TLC/HPLC and optimize reaction times to minimize side products .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%).
- Spectroscopy :
- NMR : ¹⁹F NMR to confirm fluorination (δ ~ -110 ppm for aromatic F), ¹H/¹³C NMR for nitro group and ring protons.
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 254.01) and fragmentation patterns .
Q. What are the recommended storage and handling protocols?
- Methodological Answer :
- Storage : Store in airtight containers at -20°C in a desiccator to prevent hydrolysis of the nitro group or decarboxylation.
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with reducing agents (risk of nitro group reduction to amine) .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents (e.g., -NO₂, -F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The -NO₂ group (strongly electron-withdrawing) deactivates the ring, directing subsequent substitutions to meta/para positions relative to itself. Fluorine (weakly electron-withdrawing) further modulates reactivity.
- Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. The nitro group may require protection (e.g., reduction to NH₂ and re-oxidation post-coupling) to prevent side reactions .
- Kinetic Studies : Compare reaction rates with analogs lacking -NO₂/-F using GC-MS or in-situ IR to track intermediates .
Q. What role does this compound play in medicinal chemistry as a pharmacophore?
- Methodological Answer :
- Scaffold for Drug Design : The benzo[b]furan core mimics heterocyclic systems in kinase inhibitors. The -NO₂ group enhances binding to hydrophobic pockets, while -COOH allows salt bridge formation with target proteins.
- Biological Screening : Test in vitro against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assay. Compare with non-fluorinated/non-nitrated analogs to assess substituent effects .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Reference Standards : Cross-validate with commercially available analogs (e.g., 7-nitrobenzo[b]furan-2-carboxylic acid) using identical analytical conditions.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (GIAO method, B3LYP/6-311+G(d,p) basis set) to confirm assignments .
- Collaborative Studies : Share raw data (e.g., FIDs for NMR) via open-access platforms to enable peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
